N-Mesyl-N-methyl-4-piperidinemethylamine HCl
Description
N-Mesyl-N-methyl-4-piperidinemethylamine HCl is a piperidine derivative featuring a methylsulfonyl (mesyl) group, a methylamine substituent, and a hydrochloride salt. This compound is structurally characterized by a six-membered piperidine ring, which is substituted at the 4-position with a methylaminomethyl group and modified by a mesyl group at the nitrogen atom. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical or research applications.
Properties
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-10(13(2,11)12)7-8-3-5-9-6-4-8;/h8-9H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVSMWALRRCJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Reduction Using Lithium Aluminum Hydride (LAH)
4-Cyanopiperidine undergoes reduction with LAH in anhydrous tetrahydrofuran (THF) at reflux conditions. The reaction proceeds via nucleophilic attack by hydride ions, converting the nitrile group to a primary amine. Key parameters include:
-
Reagent stoichiometry : A 3:1 molar ratio of LAH to nitrile ensures complete reduction.
-
Temperature : Reflux at 66°C for 48 hours achieves >90% conversion.
-
Workup : Quenching with Fieser’s solution (sequential addition of water, NaOH, and water) minimizes side reactions.
Post-reduction, the crude product is purified via column chromatography (eluent: MeOH/CH₂Cl₂) to yield 4-piperidinemethylamine as a colorless liquid.
N-Methylation of 4-Piperidinemethylamine
Introducing the methyl group onto the primary amine necessitates alkylation under controlled conditions to prevent over-alkylation.
Alkylation with Methyl Iodide
4-Piperidinemethylamine reacts with methyl iodide in a basic aqueous medium (e.g., K₂CO₃) at 60°C for 12 hours. The base deprotonates the amine, facilitating nucleophilic substitution at the methyl iodide’s electrophilic carbon.
-
Solvent system : Ethanol-water (3:1) enhances reagent solubility.
-
Yield : ~75% after extraction with dichloromethane and solvent evaporation.
-
Characterization : ¹H NMR confirms methyl group integration (δ 2.49 ppm, singlet).
N-Mesylation of N-Methyl-4-piperidinemethylamine
Methanesulfonyl chloride (MsCl) is employed to introduce the mesyl group onto the secondary amine.
Sulfonylation Reaction
N-Methyl-4-piperidinemethylamine is treated with MsCl (1.2 equiv) in dichloromethane (DCM) at 0°C, with triethylamine (TEA) as a base to scavenge HCl.
-
Reaction kinetics : Completion within 2 hours at 0°C, monitored by TLC.
-
Workup : Washing with 1M HCl removes excess TEA, followed by brine to isolate the sulfonamide.
¹³C NMR analysis reveals the mesyl group’s signature peaks at δ 44.1 (CH₃SO₂) and δ 118.9 (SO₂).
Hydrochloride Salt Formation
The final step involves protonating the tertiary amine with hydrochloric acid (HCl) to enhance stability and solubility.
Acid-Base Titration
N-Mesyl-N-methyl-4-piperidinemethylamine is dissolved in anhydrous ether, and gaseous HCl is bubbled through the solution until precipitation ceases.
-
Precipitation : The hydrochloride salt forms as a white crystalline solid.
-
Purification : Recrystallization from methanol/diethyl ether yields >95% purity.
Alternative Synthetic Routes
Reductive Amination Approach
4-Piperidinecarboxaldehyde reacts with methylamine in methanol, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5 yields N-methyl-4-piperidinemethylamine, which is mesylated as above.
Cyclization of 1,5-Dichloropentane
Inspired by pyrrolidine synthesis, 1,5-dichloropentane reacts with methylamine and methanesulfonamide under KI catalysis. However, this method suffers from poor regiocontrol (<50% yield).
Analytical Validation
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99% (210 nm) |
| Water content | Karl Fischer titration | ≤0.5% w/w |
| Residual solvents | GC-FID | <500 ppm (ICH Q3C) |
| Counterion stoichiometry | Ion chromatography | Cl⁻:N ratio = 1:1 (±0.05) |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-Mesyl-N-methyl-4-piperidinemethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The mesyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
Medicinal Chemistry
NMMH serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structural features, particularly the piperidine ring, enhance its pharmacological properties, making it a valuable scaffold in drug design.
Antidepressant and Antipsychotic Agents
Research indicates that derivatives of piperidine, including NMMH, exhibit significant activity against depression and schizophrenia. For instance, studies have shown that modifications to the piperidine structure can lead to compounds with improved efficacy and reduced side effects compared to traditional treatments .
Anti-inflammatory and Analgesic Properties
NMMH derivatives have been investigated for their anti-inflammatory effects. Compounds synthesized from NMMH have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Synthetic Applications
The unique reactivity of NMMH makes it an essential building block in organic synthesis.
Synthesis of Piperidine Derivatives
NMMH is utilized in the synthesis of various piperidine derivatives through reactions such as alkylation and acylation. These derivatives are crucial for developing new pharmaceuticals .
Construction of Complex Molecules
NMMH can be employed in multi-step synthetic pathways to construct complex organic molecules. Its ability to participate in nucleophilic substitutions allows for the introduction of diverse functional groups, facilitating the synthesis of intricate structures used in drug development .
Case Studies
Several case studies highlight the practical applications of NMMH in research and industry.
Development of New Antidepressants
A study focused on synthesizing a series of NMMH derivatives to evaluate their antidepressant activity revealed promising results. The compounds showed significant inhibition of serotonin reuptake, indicating their potential as new antidepressants .
Anti-cancer Research
Another investigation explored the use of NMMH derivatives as inhibitors of cancer cell proliferation. The results demonstrated that certain modifications to the NMMH structure could enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .
Data Tables
Mechanism of Action
The mechanism of action of N-Mesyl-N-methyl-4-piperidinemethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The pharmacological and physicochemical properties of piperidine derivatives are heavily influenced by their substituents. Below is a comparative analysis of N-Mesyl-N-methyl-4-piperidinemethylamine HCl and analogous compounds from the evidence:
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Mesyl Group vs. Nitro/Fluorophenyl Groups: The mesyl group in the target compound is a strong electron-withdrawing sulfonamide, which may improve metabolic stability compared to the nitro group in N-Methyl-4-nitrophenethylamine HCl, which is prone to reduction.
- Amine vs. This difference could influence binding to cationic targets (e.g., ion channels or GPCRs) .
- Solubility and Salt Forms: The hydrochloride salt in the target compound and N-Methyl-4-nitrophenethylamine HCl enhances aqueous solubility, a critical factor for bioavailability. In contrast, non-salt forms (e.g., ’s fluorobenzyl derivative) may require formulation adjustments for therapeutic use .
Stability and Reactivity
- The mesyl group’s stability under physiological conditions may reduce susceptibility to enzymatic degradation compared to esters or amides. This contrasts with ’s compound, where the tetrahydro-2H-pyran moiety could introduce hydrolytic instability under acidic conditions .
- The nitro group in N-Methyl-4-nitrophenethylamine HCl may pose oxidative stress risks in vivo, whereas the fluorine in ’s compound is generally metabolically inert, favoring longer half-lives .
Biological Activity
N-Mesyl-N-methyl-4-piperidinemethylamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
N-Mesyl-N-methyl-4-piperidinemethylamine HCl is characterized by a piperidine ring substituted with a mesyl group and a methylamine moiety. The synthesis of this compound typically involves the reaction of 4-piperidinemethanol with mesyl chloride in the presence of a base, leading to the formation of the mesylate salt.
Table 1: Synthesis Overview
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Piperidinemethanol + Mesyl Chloride | Base, room temperature | High |
| 2 | Purification | Crystallization | >90% purity |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the modulation of neurotransmitter systems and potential anti-inflammatory effects.
Neurotransmitter Modulation
Studies have shown that compounds similar to this compound can interact with various neurotransmitter receptors. For example, piperidine derivatives have been noted for their ability to influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive function.
Anti-inflammatory Properties
Recent investigations suggest that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Case Studies
-
In Vitro Studies on Macrophage Activation :
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Method : RAW 264.7 macrophage cell line was treated with lipopolysaccharides (LPS) to induce inflammation, followed by treatment with varying concentrations of the compound.
- Results : The compound significantly reduced nitric oxide (NO) production and expression levels of inducible nitric oxide synthase (iNOS), indicating its potential as an anti-inflammatory agent.
-
Neuropharmacological Assessment :
- Objective : To assess the effects on neurotransmitter systems.
- Method : Behavioral assays in rodents were conducted to determine changes in anxiety-like behaviors following administration of the compound.
- Results : The compound showed anxiolytic effects similar to those observed with traditional anxiolytics, suggesting its potential for anxiety disorders.
Research Findings
A comprehensive review of literature indicates that this compound may act through multiple pathways:
- Cytokine Modulation : Reduction in TNF-alpha and IL-6 levels in activated macrophages.
- Receptor Interaction : Potential binding affinity towards serotonin receptors, influencing mood regulation.
Table 2: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of N-Mesyl-N-methyl-4-piperidinemethylamine HCl to ensure reproducibility?
Methodological Answer:
- Step 1: Use high-purity starting materials (e.g., piperidine derivatives) and confirm their identity via NMR and mass spectrometry .
- Step 2: Employ controlled reaction conditions (e.g., anhydrous environment, inert gas) to minimize side reactions. Monitor reaction progress using HPLC or TLC .
- Step 3: Purify the product via recrystallization or column chromatography, verifying purity (>95%) using analytical techniques like HPLC-DAD .
- Step 4: Document all parameters (temperature, solvent ratios, catalyst use) systematically to ensure reproducibility .
Advanced: How can contradictory data on the compound’s pharmacological activity be resolved?
Methodological Answer:
- Approach: Conduct a meta-analysis of existing studies to identify variables (e.g., assay type, cell lines, dosage) causing discrepancies .
- Experimental Design: Replicate key studies under standardized conditions (e.g., identical cell cultures, buffer systems) to isolate confounding factors .
- Statistical Analysis: Use multivariate regression to assess the influence of methodological differences on outcomes .
- Theoretical Alignment: Link findings to receptor-binding models or pharmacokinetic theories to contextualize contradictions .
Basic: What are the recommended techniques for characterizing the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for methyl, mesyl, and piperidine groups to confirm substitution patterns .
- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns against computational predictions .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, if applicable .
Advanced: What experimental designs are suitable for studying the compound’s mechanism of action in neuropharmacology?
Methodological Answer:
- In Vitro Models: Use patch-clamp electrophysiology to assess ion channel modulation in neuronal cell lines .
- In Vivo Models: Apply a longitudinal design with transgenic mice to track behavioral and biochemical changes over time .
- Control Strategies: Include sham-operated controls and blinded assessments to reduce bias .
- Data Integration: Combine RNA-seq data with functional assays to link molecular pathways to observed effects .
Basic: How should researchers assess the compound’s purity for in vitro assays?
Methodological Answer:
- HPLC-UV/Vis: Use a C18 column with acetonitrile/water gradient elution; compare retention times to certified reference standards .
- Karl Fischer Titration: Quantify residual water content (<0.5% w/w) to prevent hydrolysis .
- Elemental Analysis: Confirm C, H, N, S ratios match theoretical values within ±0.4% .
Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Design: Use a factorial design (pH 2–9, 25–60°C) to test degradation kinetics .
- Analytics: Monitor decomposition via LC-MS at intervals (0, 24, 48 hrs) to identify breakdown products .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions .
Basic: What protocols ensure reliable validation of analytical methods for this compound?
Methodological Answer:
- Specificity: Test interference from structurally similar compounds (e.g., piperidine analogs) .
- Linearity: Establish a 5-point calibration curve (R² > 0.99) across the expected concentration range .
- Precision: Perform intra-day and inter-day replicates (CV < 5%) .
Advanced: What computational strategies can predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding affinities with receptors (e.g., sigma-1) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling: Corrogate electronic (logP, polar surface area) and pharmacological data to refine predictions .
Basic: How can researchers ensure reproducibility in biological assays involving this compound?
Methodological Answer:
- Standardize Protocols: Pre-treat cell lines with identical serum concentrations and passage numbers .
- Batch Testing: Use a single batch of the compound for all experiments to minimize variability .
- Negative Controls: Include vehicle-only and known inhibitor groups .
Advanced: How can synergistic effects with co-administered drugs be rigorously tested?
Methodological Answer:
- Isobolographic Analysis: Calculate combination indices (CI < 1 indicates synergy) using fixed-ratio mixtures .
- Theoretical Basis: Align with receptor allostery or metabolic pathway theories to justify combinations .
- Mechanistic Follow-Up: Use siRNA knockdown to validate target involvement in observed synergy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
